molecular formula C17H17ClN2O2 B8272671 1-Benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine

1-Benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine

Cat. No.: B8272671
M. Wt: 316.8 g/mol
InChI Key: YRIUBCGITJNHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine

InChI

InChI=1S/C17H17ClN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

YRIUBCGITJNHRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (6.70 g, 28.2 mmol) in CH2Cl2 (100 ml) was added drop wise, over a 30 minutes period, to a stirred solution of 1-chloro-4-((E)-2-nitro-vinyl)-benzene (4.97 g, 27.1 mmol) and trifluoroacetic acid (0.31 g, 2.7 mmol) in CH2Cl2 (150 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:4) afforded 6.75 g (79%) of the title compound as a colorless oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
79%

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